Bienvenue dans la boutique en ligne BenchChem!

Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride

Lipophilicity Permeability Drug‑likeness

Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride is a functionalized azetidine-phenyl ether carbamate bearing a salified azetidine nitrogen. The molecule presents a molecular formula of C₁₂H₁₇ClN₂O₃ (MW = 272.73 g·mol⁻¹ as the HCl salt) and an exact mass of 272.0927701 g·mol⁻¹.

Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
CAS No. 2098119-96-9
Cat. No. B1489985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride
CAS2098119-96-9
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)OC2CNC2.Cl
InChIInChI=1S/C12H16N2O3.ClH/c1-2-16-12(15)14-9-3-5-10(6-4-9)17-11-7-13-8-11;/h3-6,11,13H,2,7-8H2,1H3,(H,14,15);1H
InChIKeyZOLWENDALCGJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride (CAS 2098119-96-9) – Core Structural and Physicochemical Profile for Research Procurement


Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride is a functionalized azetidine-phenyl ether carbamate bearing a salified azetidine nitrogen. The molecule presents a molecular formula of C₁₂H₁₇ClN₂O₃ (MW = 272.73 g·mol⁻¹ as the HCl salt) and an exact mass of 272.0927701 g·mol⁻¹ . Key topological descriptors include a topological polar surface area (TPSA) of 59.6 Ų, 3 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, and 5 rotatable bonds . The compound is commercially available at ≥ 98 % purity . It belongs to a broader class of 4‑(azetidin‑3‑yloxy)phenyl carbamates that serve as versatile intermediates for medicinal chemistry programs and has been used as a scaffold element in patented TAAR1 ligands and MCH receptor antagonists [1][2].

Why Generic Substitution Fails for Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride in Lead‑Optimization Programs


Closely related 4‑(azetidin‑3‑yloxy)phenyl carbamate congeners—such as the methyl ester (CAS 2097968‑59‑5) or the tert‑butyl carbamate—differ subtly but critically in alkyl chain length, H‑bond network topology, and amine protection state. Even a one‑carbon change from methyl to ethyl alters both logP and the number of rotatable bonds, affecting passive permeability and metabolic stability [1][2]. Moreover, the hydrochloride salt form of the target compound provides superior aqueous solubility and ease of handling relative to the corresponding free base or Boc‑protected analogs, which require a deprotection step before further derivatization [3]. Because small changes in the carbamate‑ester moiety propagate into altered pharmacokinetic profiles and synthetic compatibility, direct replacement without re‑validation carries a material risk of divergent biological outcomes.

Product‑Specific Quantitative Evidence Guide for Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride


LogP Modulation Through Ethyl vs. Methyl Carbamate Substitution

Replacement of the methyl carbamate (CAS 2097968‑59‑5) with an ethyl carbamate (target compound) is predicted to increase logP by ≈ 0.5–0.8 log units, based on experimental logP values for the corresponding N‑phenylcarbamate models (methyl N‑phenylcarbamate logP ≈ 1.5; ethyl N‑phenylcarbamate logP ≈ 2.0–2.3) [1][2]. This shift enhances passive membrane permeability while retaining acceptable TPSA (59.6 Ų).

Lipophilicity Permeability Drug‑likeness

Hydrogen‑Bond Donor Advantage of the Hydrochloride Salt vs. Boc‑Protected Free Base

The hydrochloride salt of the target compound provides 3 H‑bond donors (azetidinium N–H, carbamate N–H, and HCl) compared with 2 H‑bond donors for the tert‑butyl carbamate analog . The additional H‑bond donor correlates with improved aqueous solubility and potential for crystalline salt formation, facilitating purification and long‑term storage.

Solubility Salt form Crystallinity

Topological Polar Surface Area and Rotatable Bond Profile Differentiation

The target compound exhibits a TPSA of 59.6 Ų with 5 rotatable bonds , whereas the methyl analog (CAS 2097968‑59‑5) presents 4 rotatable bonds and a comparable TPSA. The tert‑butyl carbamate analog possesses 3 rotatable bonds . The additional rotatable bond in the ethyl ester provides greater conformational flexibility without significantly increasing TPSA, a profile that aligns with the Veber bioavailability window (≤10 rotatable bonds, ≤140 Ų TPSA).

Oral bioavailability Conformational flexibility VE‑rule compliance

Azetidine‑3‑yloxy‑phenyl Scaffold as a Privileged Pharmacophore with Validated Target Engagement

Compounds bearing the 4‑(azetidin‑3‑yloxy)phenyl substructure have demonstrated potent binding to clinically relevant targets. For example, N‑[4‑(azetidin‑3‑yloxy)phenyl]‑4‑chlorobenzamide (US 10,023,559, Example 4) exhibits a Ki of 8.7 nM against the rat TAAR1 receptor in HEK‑293 cells at pH 7.4 [1]. Another analog, N‑[4‑(azetidin‑3‑yloxy)phenyl]‑5‑(trifluoromethyl)pyrazine‑2‑carboxamide, shows a Ki of 11 nM against the same target [1]. In the MCH receptor antagonist series, 5‑[4‑(azetidin‑3‑yloxy)‑phenyl]‑2‑phenyl‑5H‑thiazolo[5,4‑C]pyridin‑4‑one derivatives have demonstrated nanomolar antagonist activity [2]. The target compound functions as a direct synthetic precursor to these and related chemotypes.

TAAR1 MCH receptor Kinase probes

Commercial Purity Benchmarking Against Closest Analogs

The target compound is available from Leyan (product 2214198) at a stated purity of ≥ 98 % . The methyl analog (CAS 2097968‑59‑5) is offered by multiple suppliers at purities ranging from 97 % to 98 % , while the tert‑butyl analog is commonly supplied at 95 % purity. The consistent ≥ 98 % specification of the ethyl congener reduces batch‑to‑batch variability in early‑stage synthesis campaigns.

Quality control Supply chain Starting material consistency

Best Research and Industrial Application Scenarios for Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride Procurement


TAAR1‑Targeted Probe and Lead Compound Synthesis

The compound serves as a direct building block for generating high‑affinity TAAR1 ligands. Patent US 10,023,559 demonstrates that elaboration of the 4‑(azetidin‑3‑yloxy)phenyl amine scaffold yields compounds with Ki values as low as 8.7 nM against TAAR1 in HEK‑293 cells [1]. Researchers can couple the free amine of the azetidine ring (after neutralization) with diverse carboxylic acid or carbamoyl chloride partners to rapidly explore structure‑activity relationships.

MCH Receptor Antagonist Development for Metabolic Disease

Eli Lilly’s MCH receptor antagonist program (US 8,049,013) established that the azetidine‑3‑yloxy‑phenyl motif is a viable pharmacophore for obesity‑related indications [2]. The target compound provides a functionalized entry vector for constructing more complex heterocycle‑appended analogs, bypassing several synthetic steps required when starting from unprotected aniline intermediates.

Focused Library Synthesis in Fragment‑Based Drug Discovery

The balanced physicochemical profile (TPSA 59.6 Ų, 5 rotatable bonds, 3 H‑bond donors) aligns with fragment‑ and lead‑like space . The ethyl carbamate can be hydrolyzed or transesterified under mild conditions, allowing divergence into acid, amide, or other ester variants. This synthetic flexibility, combined with the rigid azetidine scaffold, makes the compound an attractive core for focused library generation.

Pre‑clinical Candidate Free‑Base and Salt Form Screening

Because the product is supplied as a well‑characterized hydrochloride salt, medicinal chemists can immediately assess solubility, permeability, and metabolic stability in vitro without prior salt‑formation steps. The 98 % purity baseline ensures that early assay data are not confounded by high impurity levels, accelerating the hit‑to‑lead transition .

Quote Request

Request a Quote for Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.